molecular formula C17H21N5O2 B2658959 N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946381-79-9

N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2658959
CAS No.: 946381-79-9
M. Wt: 327.388
InChI Key: JLJZVEFJQXCDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic imidazotriazine derivative of significant interest in medicinal chemistry and pre-clinical research. Compounds within the imidazotriazine and related imidazotetrazinone scaffolds are extensively investigated for their potential to modulate critical biological pathways. Related structures have demonstrated potent activity as cytokine modulators, particularly targeting the IL-17 signaling axis, which is a pivotal pathway in inflammatory and autoimmune responses . This suggests potential research applications for this compound in immunology and inflammation studies. Furthermore, analogous compounds featuring the 4-oxo-imidazo-fused heterocycle core have shown notable antitumor properties in vitro, indicating a broader research value in oncology for investigating novel mechanisms of action . The specific structural features of this compound, including the 8-phenyl substituent and the N-(3-methylbutyl)carboxamide side chain, are designed to optimize its physicochemical properties and interaction with biological targets, making it a valuable chemical tool for probing disease mechanisms and supporting early-stage drug discovery efforts.

Properties

IUPAC Name

N-(3-methylbutyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12(2)8-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJZVEFJQXCDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with a suitable triazine derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and various functionalized triazine compounds .

Scientific Research Applications

N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The target compound’s imidazo[2,1-c][1,2,4]triazine core differs from related heterocycles:

  • Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., IIIa–IIIh, IVa–IVi in ): These compounds replace the triazine ring with a tetrazine system, altering electronic properties and reactivity.
  • Triazolo[5,1-c][1,2,4]triazine carboxamide (): The triazolo group introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the imidazo-triazine core .

Substituent Variations

Substituents on the imidazo-triazine scaffold significantly impact physicochemical and biological properties:

Compound Name Substituents at Position 8 Carboxamide Side Chain Molecular Weight Key Properties/Applications
Target Compound Phenyl N-(3-methylbutyl) ~369.42* Hypothesized kinase inhibition
N-butyl-8-(4-ethoxyphenyl) analog () 4-Ethoxyphenyl N-butyl 357.41 Unknown; likely improved solubility due to ethoxy group
8-(4-Methoxyphenyl)-N-morpholin-4-yl ethyl analog () 4-Methoxyphenyl N-(2-morpholin-4-yl ethyl) 400.43 Research use (e.g., enzyme targeting)
8-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]methyl} analog () 4-Methylphenyl Trifluoromethyl benzyl 402.37 Enhanced lipophilicity for membrane penetration

*Calculated based on molecular formula (estimated C19H23N5O3).

Key Observations:
  • Phenyl vs. Alkoxy/Aryl Substituents : The phenyl group in the target compound provides moderate lipophilicity, while methoxy/ethoxy groups () increase polarity and solubility. Trifluoromethyl groups () enhance metabolic stability .

Pharmacological and Toxicological Insights

  • Biological Activity : Compounds with methoxy/ethoxy substituents () may target enzymes like kinases, while trifluoromethyl derivatives () could exhibit antimicrobial properties .
  • Toxicity : Morpholine-containing analogs () may have improved safety profiles due to reduced metabolic toxicity compared to aryl halides .

Biological Activity

N-(3-methylbutyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound belonging to the imidazo[2,1-c][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2. Its structure features an imidazo[2,1-c][1,2,4]triazine core which is known for its ability to interact with various biological targets.

PropertyValue
IUPAC NameN-(3-methylbutyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Molecular FormulaC17H21N5O2
Molecular Weight329.38 g/mol
CAS NumberNot specified

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various enzyme activities by binding to active sites or allosteric sites. This interaction can block substrate access or alter enzyme conformation. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : The compound was evaluated against several human cancer cell lines. In one study involving seven solid tumor cell lines and a leukemia cell line (HL-60), it demonstrated significant growth inhibition at concentrations as low as 40 μg/mL. The survival rate of treated cells was observed to be less than 10% .
  • Mechanistic Insights : The compound's antitumor effects are believed to be mediated through DNA damage mechanisms similar to those observed with established chemotherapeutic agents like temozolomide .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes:

  • Cholinesterases : It exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency .

Study 1: Antitumor Efficacy

A study published in 2019 evaluated the efficacy of several imidazo[2,1-c][1,2,4]triazine derivatives in inhibiting tumor growth. Among these derivatives was this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines compared to controls.

Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions conducted in vitro, the compound was tested against cholinesterases and showed promising results in inhibiting enzyme activity effectively. This suggests potential applications in treating conditions related to cholinergic dysfunctions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this carboxamide derivative, and how can reaction efficiency be improved?

  • Methodology : The compound’s imidazo-triazine core can be synthesized via cyclocondensation reactions. For carboxamide formation, coupling agents like EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base (60°C, 18 hours) are effective for amide bond formation . Microwave-assisted synthesis (e.g., 5-aminouracil with ethyl cyanoacetate) may reduce reaction time and improve yields for analogous triazine derivatives .
  • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity analysis?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the imidazo-triazine core (e.g., aromatic protons at δ 7.2–8.3 ppm, carbonyl carbons at ~165–175 ppm) and the 3-methylbutyl side chain (δ 0.8–1.6 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+ calculated for C₁₉H₂₂N₅O₂: 376.1772) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., hydrolysis of the carboxamide group) against reference standards .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structurally similar carboxamide derivatives?

  • Case Study : Analogous imidazo-triazines exhibit variable antimicrobial activity (MIC: 10.7–40.2 μM). To address discrepancies:

  • Dose-Response Curves : Test compounds across a wider concentration range.
  • Molecular Docking : Compare binding affinities to target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using software like AutoDock .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antifungal activity) .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G(d)) to predict electronic properties and reactive sites .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, logP, and CYP450 interactions. For example, the 3-methylbutyl chain may improve lipophilicity but reduce aqueous solubility .

Q. What experimental designs mitigate low yields during triazine ring formation?

  • Optimization Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene .
  • Temperature Gradients : Perform reactions under reflux (e.g., 80–100°C) versus microwave irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.